![molecular formula C10H11N3O B2400991 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone CAS No. 1934519-58-0](/img/structure/B2400991.png)
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone
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Overview
Description
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone is a heterocyclic compound with a molecular formula of C10H11N3O.
Preparation Methods
The synthesis of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrazolo[1,5-a]pyrazine.
Acylation Reaction: The key step involves the acylation of 4,6-dimethylpyrazolo[1,5-a]pyrazine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyrazines.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, closely related to 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone, exhibit promising antimicrobial properties. For instance, a series of synthesized pyrazolo compounds showed significant antibacterial and antifungal activities against various strains in vitro. The effectiveness of these compounds suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains . -
Antitumor Activity
The compound has been evaluated for its antitumor properties against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies indicate that certain pyrazolo derivatives can induce apoptosis in cancer cells, providing a basis for their use in cancer therapy. The results were benchmarked against established chemotherapeutic agents like Doxorubicin . -
Drug Design and Development
The structural features of this compound make it a candidate for further modifications to enhance its pharmacological profile. Its ability to act as a purine analog opens avenues for designing drugs targeting various biological pathways involved in cell proliferation and survival .
Case Study 1: Synthesis of Pyrazolo Derivatives
A study synthesized several pyrazolo derivatives using microwave-assisted methods to improve yield and reduce reaction time. These derivatives were screened for biological activity, demonstrating notable antimicrobial effects. The study highlighted the efficiency of microwave synthesis in producing compounds with potential therapeutic applications .
Case Study 2: Anticancer Screening
In another investigation, derivatives of pyrazolo compounds were tested for their cytotoxic effects on multiple cancer cell lines. The findings indicated that specific modifications to the pyrazolo structure significantly enhanced anticancer activity compared to standard treatments .
Data Tables
Mechanism of Action
The mechanism of action of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone can be compared with other pyrazolopyrazine derivatives:
1-{4-Methylpyrazolo[1,5-A]pyrazin-2-YL}ethanone: Similar structure but with one less methyl group, leading to different chemical properties and biological activities.
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-{4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl}ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Antiviral Activity
Research has indicated that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have been studied for their efficacy against various viral infections. The mechanisms often involve the inhibition of viral replication and interference with viral protein synthesis .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. These compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, they demonstrate inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell signaling pathways .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. Research indicates that these compounds can modulate inflammatory pathways and exhibit significant antibacterial effects against various strains of bacteria .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
- In vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to control groups, further supporting their antitumor activity.
Data Table: Biological Activities of Pyrazolo Derivatives
Properties
IUPAC Name |
1-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-13-10(7(2)11-6)4-9(12-13)8(3)14/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUBXGIZDNGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)C)C(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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